(2E)-3-(furan-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}prop-2-enamide
Description
(2E)-3-(furan-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}prop-2-enamide is a synthetic acrylamide derivative characterized by two furan rings and a pyridine moiety.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16(8-7-14-5-2-10-21-14)19-12-13-4-1-9-18-17(13)15-6-3-11-22-15/h1-11H,12H2,(H,19,20)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMHSFCGOXGJJF-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}prop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 2-(furan-2-yl)pyridine-3-carbaldehyde in the presence of a base, followed by the addition of prop-2-enamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions.
Major Products
The major products formed from these reactions include furanones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
(2E)-3-(furan-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Heterocyclic Modifications
- Pyridine vs.
- Furan vs. Isoxazole/Thiazole : Replacing furan with isoxazole () or thiazole () alters electron distribution and hydrogen-bonding capacity, impacting target selectivity .
Biological Activity
The compound (2E)-3-(furan-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}prop-2-enamide, characterized by its unique furan and pyridine structural components, has garnered attention for its potential biological activities. This article explores its biological significance, including antibacterial, anti-inflammatory, and anticancer properties, supported by various studies and data.
Chemical Structure
The molecular formula of the compound is with a CAS number of 2035001-68-2. The structure consists of a furan ring attached to a propene amide group and a pyridine moiety, which contributes to its diverse biological activities.
1. Antibacterial Activity
Research has demonstrated that compounds containing furan derivatives exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In a study, a related furan derivative exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL against E. coli .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Furan Derivative 1 | Escherichia coli | 64 |
| Furan Derivative 2 | Staphylococcus aureus | 32 |
| Furan Derivative 3 | Listeria monocytogenes | 50 |
2. Anti-inflammatory Properties
Furan derivatives have been investigated for their anti-inflammatory effects. Certain compounds have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. In experimental models, some furanone derivatives demonstrated COX-2 inhibitory potency comparable to established drugs like rofecoxib .
3. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. One study indicated that furan derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The compound's mechanism may involve the activation of the Nrf2 pathway, leading to increased expression of detoxifying enzymes that protect against oxidative stress .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of functional groups allows for hydrogen bonding and hydrophobic interactions, facilitating binding to biological macromolecules.
Key Mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory responses or bacterial metabolism.
- Modulation of Gene Expression: It can influence the expression of genes related to detoxification processes through the Nrf2 pathway.
- Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by activating apoptotic pathways.
Case Studies
Several studies have highlighted the biological activities associated with furan derivatives:
- Study on Antibacterial Effects: A recent investigation into furan derivatives revealed their effectiveness against multi-drug resistant strains of bacteria, suggesting their potential as novel antibacterial agents .
- Anti-inflammatory Research: In an animal model, furan-based compounds demonstrated significant reduction in paw edema induced by carrageenan, validating their anti-inflammatory properties .
- Cancer Cell Studies: In vitro studies using HeLa cells showed that certain furan conjugates exhibited IC50 values as low as 0.15 µg/mL, indicating potent anticancer activity .
Q & A
Q. What synthetic strategies are recommended for preparing (2E)-3-(furan-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}prop-2-enamide?
A three-step approach is typically employed:
Substitution Reaction : React 2-(furan-2-yl)pyridin-3-ylmethanol with a halogenated nitrobenzene derivative under alkaline conditions to introduce the pyridinylmethyl group .
Reduction : Use iron powder under acidic conditions to reduce the nitro group to an amine .
Condensation : Employ a condensing agent (e.g., EDC/HOBt) to react the amine intermediate with (2E)-3-(furan-2-yl)prop-2-enoic acid. Monitor reaction progress via TLC or HPLC.
Q. How can the stereochemistry of the α,β-unsaturated enamide group (2E configuration) be confirmed?
Use NMR spectroscopy : The coupling constant () between Hα and Hβ in -NMR typically exceeds 12–15 Hz for trans (E) configurations. Complementary X-ray crystallography (refined via SHELXL ) provides unambiguous confirmation by resolving the spatial arrangement of substituents around the double bond.
Q. What analytical techniques are critical for characterizing this compound?
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., exact mass 462.1573 ).
- FT-IR : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, furan C-O-C ~1015 cm⁻¹).
- HPLC-PDA : Assess purity (>95%) and detect impurities from synthetic byproducts.
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict electronic properties of this compound?
Use the Becke 1988 (B88) exchange-functional to model the molecule’s electronic structure. Key steps:
Optimize geometry using a hybrid functional (e.g., B3LYP/6-31G*).
Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
Simulate UV-Vis spectra via time-dependent DFT (TD-DFT) to correlate with experimental absorbance data.
Q. How should crystallographic data contradictions (e.g., disorder in furan rings) be resolved during refinement?
Q. What strategies address low yield in the condensation step during synthesis?
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.
- Catalyst Screening : Test coupling agents like HATU or DCC for improved efficiency.
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield via controlled heating .
Q. How can bioisosteric replacements (e.g., pyridine-to-pyrazole) affect biological activity?
Design analogs by substituting pyridine with pyrazole (e.g., as in ). Evaluate:
LogP : Assess hydrophobicity changes via computational tools.
Binding Affinity : Perform molecular docking with target proteins (e.g., kinases).
SAR Analysis : Compare IC₅₀ values of analogs to identify critical pharmacophores.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
